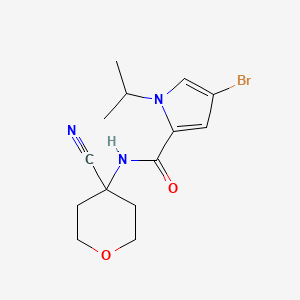

![molecular formula C12H15F3N2O B2824185 3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea CAS No. 23742-84-9](/img/structure/B2824185.png)

3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

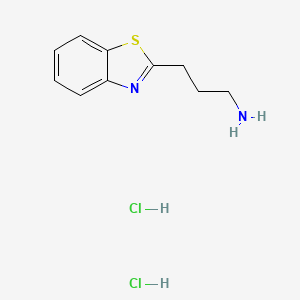

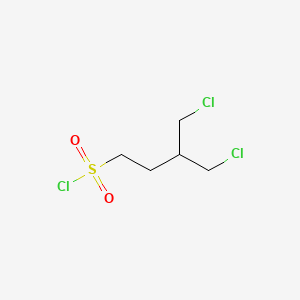

3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea is a chemical compound with the CAS Number: 23742-84-9 . It has a molecular weight of 260.26 . It is typically in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C12H15F3N2O . The InChI key and other specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 209-212°C . Other physical and chemical properties such as boiling point, density, and acidity are not provided in the search results.Scientific Research Applications

Antiarrhythmic and Hypotensive Activity

3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea is related to compounds that have demonstrated significant medical potential. A study found that certain 1,3-disubstituted ureas, including compounds structurally related to this compound, exhibited strong hypotensive action and antiarrhythmic activity (Chalina, Staneva, & Chakarova, 1998).

Inhibition of Translation Initiation in Cancer Research

In the context of cancer research, symmetrical N,N'-diarylureas, which are structurally related to this compound, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. This mechanism reduces the abundance of a specific ternary complex and inhibits cancer cell proliferation (Denoyelle et al., 2012).

As Leaving Group in Chemical Synthesis

The compound has been implicated in chemical synthesis processes. For example, in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, a related compound acts as a leaving group (Wellmar, 1998).

In Green Chemistry

In green chemistry, ureas such as this compound are synthesized using cleaner, safer alternatives to traditional hazardous reagents. This shift aligns with modern environmentally friendly synthetic chemistry goals (Bigi, Maggi, & Sartori, 2000).

Molecular Devices and Complexation Studies

In molecular device research, urea-linked cyclodextrins, related to this compound, are used in the complexation and photoisomerization of certain compounds, demonstrating potential in the development of molecular devices (Lock et al., 2004).

CO2 Conversion in Metal-Organic Frameworks

The compound is relevant in the context of environmental chemistry, particularly in CO2 conversion. A study involving the grafting of a urea group into a metal-organic framework showed high efficiency in catalytic CO2 cycloaddition, highlighting potential applications in CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).

Mechanism of Action

Mode of Action

It is known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

properties

IUPAC Name |

1-tert-butyl-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-11(2,3)17-10(18)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRSGBPUOVSQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2824102.png)

![4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2824120.png)

![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)

![2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2824122.png)

![[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2824124.png)